molecular formula C8H10N4O4 B14160595 Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide CAS No. 3777-12-6

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide

Cat. No.: B14160595
CAS No.: 3777-12-6
M. Wt: 226.19 g/mol
InChI Key: RUIRHLWWAQSVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a compound that belongs to the class of acyl hydrazides. This compound is characterized by the presence of a propionic acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide linkage. Acyl hydrazides are known for their versatility in synthetic chemistry and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of propionic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide moiety can also form covalent bonds with biological targets, further enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid hydrazide
  • 5-Nitrofurfural
  • Acyl hydrazides

Uniqueness

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the propionic acid and 5-nitrofurfural moieties, which confer distinct chemical and biological properties

Properties

CAS No.

3777-12-6

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]propanamide

InChI

InChI=1S/C8H10N4O4/c1-2-6(13)10-11-8(9)5-3-4-7(16-5)12(14)15/h3-4H,2H2,1H3,(H2,9,11)(H,10,13)

InChI Key

RUIRHLWWAQSVOQ-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Canonical SMILES

CCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.